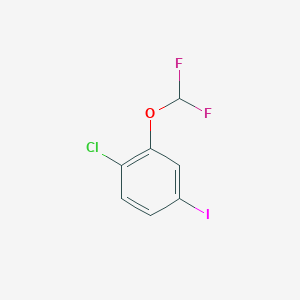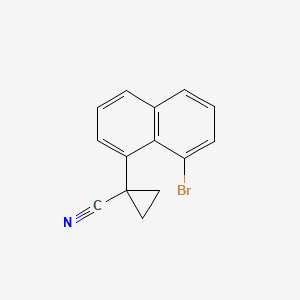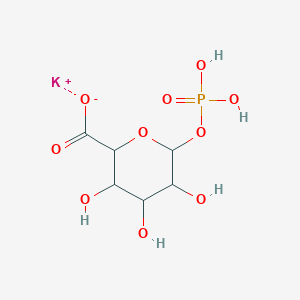
4-Chloro-3-(difluoromethoxy)iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-(difluoromethoxy)iodobenzene: , with the chemical formula C7H5F2IO, is a halogenated aromatic compound It features a chlorine atom, two fluorine atoms, and an iodine atom attached to a benzene ring
Chemical Name: 4-(Difluoromethoxy)iodobenzene
CAS Number: 128140-82-9
Molecular Weight: 270.02 g/mol
Boiling Point: 217-219 °C (lit.)
Density: 1.871 g/mL at 25 °C (lit.)
Refractive Index: n 1.548 (lit.)
Flash Point: >230 °F
Storage Temperature: 2-8°C (protect from light)
Métodos De Preparación
Synthetic Routes:: The synthesis of 4-(difluoromethoxy)iodobenzene involves several steps. One common method is the iodination of 4-chloroanisole using iodine and a suitable oxidant. The reaction proceeds as follows:
Industrial Production:: Industrial-scale production typically involves optimized conditions and efficient reagents to achieve high yields.
Análisis De Reacciones Químicas
Reactivity:: 4-(Difluoromethoxy)iodobenzene participates in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Redox Reactions: It may undergo oxidation or reduction processes.
Cross-Coupling Reactions: It serves as a valuable building block in Suzuki-Miyaura, Buchwald-Hartwig, and other coupling reactions.
Nucleophilic Substitution: Use strong nucleophiles (e.g., Grignard reagents, amines) in polar solvents (e.g., DMF, DMSO).
Redox Reactions: Employ oxidants (e.g., NBS, mCPBA) or reducing agents (e.g., NaBH, LiAlH).
Cross-Coupling: Palladium catalysts (e.g., Pd(PPh)) and suitable ligands.
Major Products:: The primary product of substitution reactions is the corresponding aryl compound with the desired functional group (e.g., phenols, amines).
Aplicaciones Científicas De Investigación
4-(Difluoromethoxy)iodobenzene finds applications in:
Organic Synthesis: As a versatile building block for designing new molecules.
Medicinal Chemistry: In drug discovery, it can be modified to target specific biological pathways.
Materials Science: For functional materials and polymers.
Mecanismo De Acción
The compound’s mechanism of action depends on its specific application. It may act as a:
Reagent: Participating in chemical transformations.
Pharmacophore: Interacting with biological targets (e.g., enzymes, receptors).
Comparación Con Compuestos Similares
While 4-(difluoromethoxy)iodobenzene is unique due to its specific combination of halogens, similar compounds include:
Propiedades
Fórmula molecular |
C7H4ClF2IO |
|---|---|
Peso molecular |
304.46 g/mol |
Nombre IUPAC |
1-chloro-2-(difluoromethoxy)-4-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-5-2-1-4(11)3-6(5)12-7(9)10/h1-3,7H |
Clave InChI |
CFIFJXAJYKEWIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)OC(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-phosphoric acid Mono-[2-aMino-3-(4-octyl-phenylaMino)-propyl] ester](/img/structure/B12086426.png)
![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)
![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)


![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)




![{1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B12086464.png)
![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)
![2-[(1-Methyl-1H-pyrazol-4-yl)oxy]propanoic acid](/img/structure/B12086484.png)

